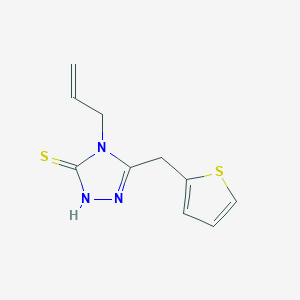

4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a thiol group, and an allyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Eigenschaften

IUPAC Name |

4-prop-2-enyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-2-5-13-9(11-12-10(13)14)7-8-4-3-6-15-8/h2-4,6H,1,5,7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQWVGVMMLGFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391708 | |

| Record name | 4-(Prop-2-en-1-yl)-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667435-98-5 | |

| Record name | 2,4-Dihydro-4-(2-propen-1-yl)-5-(2-thienylmethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Prop-2-en-1-yl)-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Initial Cyclization

- The synthesis often begins with precursors such as thiosemicarbazide or related hydrazine derivatives that react with appropriate aldehydes or carboxylic acid derivatives to form the 1,2,4-triazole ring.

- The thien-2-ylmethyl substituent is introduced via alkylation reactions using thien-2-ylmethyl halides (e.g., thien-2-ylmethyl bromide) under basic conditions.

- The allyl group at position 4 is typically introduced by alkylation of the triazole nitrogen with allyl bromide or allyl chloride in the presence of a base such as triethylamine.

Reaction Conditions

- Solvents such as ethanol or methanol are commonly used to facilitate cyclization and alkylation steps.

- Catalysts or bases like triethylamine or potassium carbonate are employed to promote nucleophilic substitution reactions.

- Reaction temperatures vary but are generally maintained between room temperature and reflux conditions (approximately 25–80°C) depending on the step.

- Reaction times range from several hours to overnight to ensure completion.

Purification and Characterization

- Purification is typically achieved by recrystallization or chromatographic techniques.

- The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as IR, 1H NMR, and elemental analysis.

Representative Synthetic Route

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 4H-1,2,4-triazole-3-thiol core | Cyclization of thiosemicarbazide with appropriate aldehyde | Triazole-3-thiol intermediate |

| 2 | Alkylation at position 5 with thien-2-ylmethyl group | Reaction with thien-2-ylmethyl bromide, base (e.g., K2CO3), solvent (ethanol), reflux | 5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol |

| 3 | Alkylation at position 4 with allyl group | Reaction with allyl bromide, base (triethylamine), solvent (ethanol), room temperature to reflux | This compound |

Reaction Mechanism Insights

- The triazole ring formation proceeds via nucleophilic attack of the thiosemicarbazide nitrogen on the aldehyde carbonyl, followed by cyclization and tautomerization to yield the triazole-3-thiol structure.

- Alkylation reactions occur through nucleophilic substitution where the nitrogen or sulfur atoms in the triazole ring attack alkyl halides, introducing the allyl and thienylmethyl groups.

Chemical Reaction Analysis

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Cyclization | Thiosemicarbazide + aldehyde | Ethanol, reflux | 1,2,4-triazole-3-thiol core |

| Alkylation (thien-2-ylmethyl) | Thien-2-ylmethyl bromide, K2CO3 | Ethanol, reflux | 5-substituted triazole |

| Alkylation (allyl) | Allyl bromide, triethylamine | Ethanol, RT to reflux | 4-allyl substituted triazole |

Research Findings and Optimization

- Studies indicate that the use of triethylamine as a base improves the efficiency of allyl group introduction by facilitating nucleophilic substitution.

- Reaction yields are optimized by controlling temperature and reaction time; excessive heating can lead to side reactions or decomposition.

- The choice of solvent affects solubility and reaction rate; ethanol is preferred for its polarity and ability to dissolve both organic and inorganic reagents.

- Purity and yield are enhanced by careful recrystallization from suitable solvents after reaction completion.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol | Polar protic solvents preferred |

| Base | Triethylamine, K2CO3 | Facilitates alkylation |

| Temperature | 25–80°C | Room temperature to reflux |

| Reaction Time | 4–24 hours | Depends on step and scale |

| Purification | Recrystallization, Chromatography | Ensures high purity |

| Characterization | IR, 1H NMR, Elemental Analysis | Confirms structure |

Analyse Chemischer Reaktionen

Types of Reactions

4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The allyl and thien-2-ylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: shares similarities with other triazole derivatives, such as:

Uniqueness

Structural Features: The presence of the thien-2-ylmethyl group distinguishes it from other triazole derivatives.

Biological Activity: Its unique structure may confer specific biological activities not observed in similar compounds.

Biologische Aktivität

4-Allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute significantly to its pharmacological potential.

Chemical Structure

The molecular formula of this compound is . The presence of both an allyl group and a thienylmethyl group enhances its reactivity and biological activity compared to other triazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃S₂ |

| CAS Number | 667435-98-5 |

| Molecular Weight | 237.34 g/mol |

| Hazard Classification | Irritant |

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

2. Antifungal Activity

This compound has demonstrated promising antifungal properties. In vitro studies have revealed its effectiveness against several fungal pathogens, including Aspergillus species and Candida species. The structure-activity relationship (SAR) analysis suggests that the thiol group plays a crucial role in enhancing antifungal activity.

3. Antiviral Effects

Preliminary investigations suggest that this compound may possess antiviral properties. It has been noted for its potential effects against viral infections; however, more extensive studies are required to elucidate the mechanisms involved.

4. Anticancer Potential

The compound's anticancer activity has also been explored. It has shown effectiveness in inhibiting cancer cell proliferation in various cancer lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival.

- Receptor Binding : It could bind to receptors involved in cell signaling pathways, altering cellular responses.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial activity against E. coli and S. aureus.

- Results : The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

-

Antifungal Activity Evaluation :

- Objective : To test the antifungal efficacy against Candida albicans.

- Results : The compound showed significant antifungal activity with an MIC of 8 µg/mL.

-

Anticancer Activity Assessment :

- Objective : To evaluate cytotoxic effects on breast cancer cells (MCF7).

- Results : The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM.

Q & A

Basic Research Questions

Q. What synthetic methods are effective for preparing 4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction efficiency be optimized?

- Methodological Answer : Microwave-assisted synthesis significantly improves reaction efficiency. For example, starting materials like 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can react with (3-bromopropyl)benzene in isopropanol with sodium hydroxide under microwave irradiation (Milestone Flexi Wave system). This method reduces reaction time and enhances yield compared to conventional heating. Characterization via elemental analysis (Elementar Vario L cube), ¹H-NMR (Varian MR-400 spectrometer), and GC-MS (Agilent 7890B) ensures product purity .

Q. How is antiradical activity evaluated for this compound, and what experimental parameters are critical in DPPH assays?

- Methodological Answer : Antiradical activity is measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Key parameters include:

- Concentration range : Typically 1 × 10⁻³ M to 1 × 10⁻⁴ M.

- Measurement : Absorbance at 517 nm after reaction with DPPH, with activity quantified as percentage radical scavenging.

- Controls : Ethanol as solvent and ascorbic acid as a reference antioxidant.

For example, the parent compound exhibits 88.89% activity at 1 × 10⁻³ M, dropping to 53.78% at 1 × 10⁻⁴ M .

Advanced Research Questions

Q. How do computational approaches like DFT enhance understanding of this compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and vibrational spectra. These studies validate experimental NMR and IR data, predict reactive sites (e.g., sulfur atoms in the triazole-thiol moiety), and optimize geometries for docking studies. For instance, Becke’s exchange-correlation functional (1993) achieves <2.4 kcal/mol deviation in thermochemical predictions, aiding reactivity analysis .

Q. What structural modifications diminish antiradical activity, and how can contradictory structure-activity relationships be resolved?

- Methodological Answer : Substituents like 4-fluorobenzylidene or 2-hydroxybenzylidene reduce activity due to steric hindrance or electronic effects. Contradictions arise from varying assay conditions (e.g., solvent polarity, pH). Resolution strategies include:

- Comparative studies : Test derivatives under identical conditions (e.g., DPPH in ethanol).

- Computational docking : Analyze steric/electronic compatibility with radical species.

- Data normalization : Express activity relative to molar extinction coefficients or control antioxidants .

Q. What reaction mechanisms explain the formation of disulfide byproducts during oxidation studies?

- Methodological Answer : Oxidation with iodine/KI at room temperature yields disulfides via radical coupling. Under microwave irradiation, competing pathways (e.g., sulfoxide formation) occur due to localized heating. Mechanistic studies should monitor reaction progress via TLC or GC-MS and compare activation energies using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.